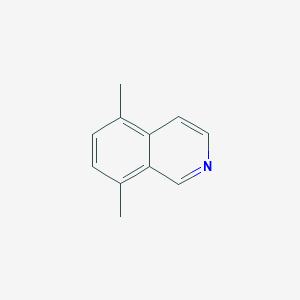

5,8-Dimethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-4-9(2)11-7-12-6-5-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCIKNQAGXBGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294131 | |

| Record name | 5,8-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-82-3 | |

| Record name | 5,8-dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5,8 Dimethylisoquinoline and Its Derivatives

Classical Synthetic Routes to 5,8-Dimethylisoquinoline

Traditional methods for isoquinoline (B145761) synthesis have been adapted to produce the 5,8-dimethyl substituted scaffold. These routes often involve multi-step sequences and rely on well-established name reactions.

Modifications of the Pschorr Cyclization in this compound Synthesis

The Pschorr cyclization is a classical method for the formation of polycyclic aromatic compounds through an intramolecular radical cyclization of a diazonium salt. wikipedia.orgorganic-chemistry.org While not a primary route for isoquinoline synthesis, its principles can be adapted. The reaction typically involves the diazotization of an ortho-substituted aromatic amine, followed by a copper-catalyzed ring closure that expels nitrogen gas. wikipedia.org

For the synthesis of this compound, a hypothetical precursor would be an appropriately substituted aminostilbene (B8328778) or a related compound that, upon cyclization, would yield the desired isoquinoline ring system. The key challenge in adapting this method lies in the synthesis of the requisite starting material. The general mechanism proceeds through the formation of an aryl radical, which then attacks the adjacent aromatic ring to forge the new carbon-carbon bond.

Table 1: Key Features of the Pschorr Cyclization

| Feature | Description |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution (via radical intermediate) |

| Key Intermediate | Aryl diazonium salt |

| Catalyst | Typically copper or a copper salt |

| Driving Force | Evolution of nitrogen gas |

While direct applications of the Pschorr cyclization for this compound are not extensively reported, its potential as a synthetic route remains, contingent on the accessibility of the necessary precursors.

Adaptations of the Bischler-Napieralski Reaction for this compound Core Formation

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular cyclization of a β-arylethylamide is typically promoted by a dehydrating agent in acidic conditions. wikipedia.org The presence of electron-donating groups on the aromatic ring, such as the methyl groups in the target molecule, facilitates the electrophilic aromatic substitution step of the reaction. jk-sci.com

To synthesize the this compound core, the Bischler-Napieralski reaction would be applied to a β-(2,5-dimethylphenyl)ethylamide. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich dimethylated benzene (B151609) ring to form the dihydroisoquinoline ring system. Subsequent dehydrogenation, often with a catalyst like palladium on carbon, yields the aromatic this compound.

Table 2: Reagents for the Bischler-Napieralski Reaction

| Reagent | Function |

| Phosphorus pentoxide (P₂O₅) | Dehydrating agent |

| Phosphorus oxychloride (POCl₃) | Dehydrating agent |

| Polyphosphoric acid (PPA) | Dehydrating agent and acidic catalyst |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Activates the amide for cyclization |

This method is highly effective for constructing the isoquinoline core when the appropriate substituted phenylethylamine is available.

Pictet-Spengler and Related Condensation Reactions in this compound Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.com This reaction is a special case of the more general Mannich reaction. organicreactions.org To obtain the aromatic this compound, the resulting tetrahydroisoquinoline must undergo an oxidation or dehydrogenation step.

The synthesis would commence with 2-(2,5-dimethylphenyl)ethylamine, which would be reacted with an aldehyde, typically formaldehyde, in the presence of an acid catalyst. quimicaorganica.org This forms an iminium ion intermediate that is then attacked by the electron-rich aromatic ring to yield 5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline. The final aromatization step can be achieved using various oxidizing agents or catalytic dehydrogenation methods.

This two-step approach, combining the Pictet-Spengler reaction with a subsequent oxidation, provides a versatile route to substituted isoquinolines like this compound.

Multi-Step Approaches from Precursors like p-Xylene (B151628) to this compound

A well-documented multi-step synthesis of this compound commences from the readily available starting material, p-xylene. This synthetic route involves the construction of an indanone intermediate, which is then converted to an indene (B144670) before the final ring expansion to the isoquinoline core.

The synthesis begins with the Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride to yield 2',5'-dimethyl-3-chloropropiophenone. This is followed by an intramolecular Friedel-Crafts alkylation to form 4,7-dimethylindan-1-one. The indanone is then reduced to the corresponding alcohol, which is subsequently dehydrated to afford 4,7-dimethylindene. The final step involves ozonolysis of the indene followed by treatment with ammonia (B1221849) to construct the nitrogen-containing ring, yielding this compound.

Table 3: Five-Step Synthesis of this compound from p-Xylene

| Step | Reaction | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2',5'-Dimethyl-3-chloropropiophenone |

| 2 | Intramolecular Friedel-Crafts Alkylation | 4,7-Dimethylindan-1-one |

| 3 | Reduction | 4,7-Dimethylindan-1-ol |

| 4 | Dehydration | 4,7-Dimethylindene |

| 5 | Ozonolysis and Ring Expansion | This compound |

This pathway provides a reliable and scalable method for the synthesis of this compound from a simple aromatic hydrocarbon.

Synthesis via Indene Intermediates for this compound

As detailed in the multi-step synthesis from p-xylene, the formation of a substituted indene is a crucial stage in one of the primary routes to this compound. The key intermediate, 4,7-dimethylindene, is formed from 4,7-dimethylindan-1-one.

The conversion of the indanone to the indene is a two-step process involving reduction of the ketone to an alcohol, followed by dehydration. The reduction is typically achieved using a reducing agent such as sodium borohydride. The subsequent dehydration of the resulting 4,7-dimethylindan-1-ol can be effected by heating with a dehydrating agent like magnesium sulfate (B86663) or an acid catalyst such as p-toluenesulfonic acid.

The double bond of the 4,7-dimethylindene intermediate is then cleaved, and the resulting dialdehyde (B1249045) is cyclized with a nitrogen source, such as ammonia, to form the pyridine (B92270) ring of the isoquinoline system. This ring expansion strategy, proceeding through an indene intermediate, is an effective method for constructing the this compound scaffold.

Modern Catalytic Methods for this compound Synthesis and Derivatization

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. These approaches are applicable to both the synthesis of the isoquinoline core and the derivatization of the pre-formed this compound.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. mdpi.com For instance, palladium- and rhodium-catalyzed C-H activation/annulation reactions of benzamides or related compounds with alkynes or allenes can provide access to isoquinolone structures, which are closely related to isoquinolines. mdpi.comrsc.org While specific examples for this compound are not prevalent, the general principles of these catalytic cycles could be applied to suitably substituted starting materials.

For the derivatization of the this compound core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable. researchgate.net These reactions allow for the introduction of aryl or other substituents at specific positions, provided a halo-substituted derivative of this compound is available. For example, 7-bromo-5,8-dimethylisoquinoline can be coupled with various boronic acids to introduce a wide range of substituents at the 7-position.

Furthermore, catalytic hydrogenation of the isoquinoline ring system can be employed to produce its partially or fully saturated derivatives. nih.govnih.gov For example, the catalytic hydrogenation of isoquinolines can yield tetrahydroisoquinolines, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Table 4: Examples of Modern Catalytic Methods in Isoquinoline Chemistry

| Reaction Type | Catalyst System (Example) | Application |

| C-H Activation/Annulation | Pd(OAc)₂ / Ligand | Synthesis of isoquinolinone core |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Derivatization (e.g., arylation at a halo-position) |

| Catalytic Hydrogenation | Cobalt-amido complexes | Derivatization (reduction of the pyridine ring) |

These modern catalytic methods provide powerful and flexible tools for the synthesis and functionalization of this compound and its derivatives, opening up avenues for the creation of novel and complex molecules.

Palladium-Catalyzed Coupling Reactions for this compound Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the derivatization of heterocyclic systems. In the context of this compound, these methods have been effectively employed to introduce new functional groups, particularly at the 7-position.

A key precursor for these derivatizations is 7-bromo-5,8-dimethylisoquinoline, which can be selectively synthesized from this compound. This bromo-derivative serves as an excellent substrate for palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. Research by Nagao et al. has demonstrated the synthesis of various 7-anilino-5,8-dimethylisoquinolines through the reaction of 7-bromo-5,8-dimethylisoquinoline with a range of aniline (B41778) derivatives. thermofisher.com

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃), and a base, such as sodium tert-butoxide (t-BuONa), in an inert solvent like toluene. These conditions facilitate the coupling of the aniline nitrogen to the C7 position of the isoquinoline ring. The yields of these reactions are generally good, with variations depending on the electronic and steric properties of the substituents on the aniline ring. For instance, the reaction with unsubstituted aniline proceeds in high yield, while anilines bearing electron-withdrawing or sterically hindering groups may result in lower yields. thermofisher.com

Copper-Catalyzed Transformations for this compound Analogues

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant approach for the formation of carbon-heteroatom bonds, especially C-N bonds. This methodology serves as a valuable alternative and comparative benchmark to the more modern palladium-catalyzed systems for the synthesis of this compound analogues.

The Ullmann reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. For the synthesis of 7-anilino-5,8-dimethylisoquinoline, 7-bromo-5,8-dimethylisoquinoline can be reacted with aniline in the presence of a copper catalyst, such as copper powder or copper(I) salts, and a base like potassium carbonate (K₂CO₃). thermofisher.com

While effective, the traditional Ullmann conditions can be harsh, requiring high temperatures and sometimes resulting in lower yields compared to palladium-catalyzed methods, as demonstrated in the synthesis of 7-anilino-5,8-dimethylisoquinoline where the palladium-catalyzed route provided a significantly higher yield. thermofisher.com However, modern advancements in ligand development have led to milder and more efficient copper-catalyzed C-N coupling protocols that can operate at lower temperatures.

Transition Metal-Mediated Cyclization and Annulation Strategies

The construction of the isoquinoline core itself is a fundamental challenge in organic synthesis. Transition metals can play a crucial role in mediating the cyclization and annulation reactions required to build the bicyclic framework of isoquinolines. While classical methods like the Pomeranz-Fritsch reaction are typically acid-catalyzed, modern approaches increasingly utilize transition metals to achieve higher efficiency and broader substrate scope.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. wikipedia.orgscholarsportal.info This method allows for the synthesis of a wide variety of substituted isoquinolines. The synthesis of this compound would require a suitably substituted benzaldehyde (B42025) or benzylamine (B48309) precursor, such as 2,5-dimethylbenzaldehyde.

More contemporary strategies involve the direct C-H activation and annulation of arenes with alkynes or other coupling partners, catalyzed by metals like rhodium, ruthenium, or cobalt. organicreactions.org These methods offer an atom-economical route to highly substituted isoquinolines by forming the heterocyclic ring through the creation of new C-C and C-N bonds directly on a simple aromatic precursor. For instance, the reaction of a 2,5-dimethyl-substituted benzimine with an alkyne in the presence of a rhodium catalyst could potentially construct the this compound skeleton in a single step.

Photoredox and Electrocatalytic Approaches in Isoquinoline Chemistry

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful and sustainable strategies in organic synthesis, enabling novel transformations under mild conditions. These approaches rely on the generation of radical intermediates through single-electron transfer (SET) processes, opening up new pathways for bond formation.

In the context of isoquinoline chemistry, photoredox catalysis has been successfully applied to the C-H functionalization of tetrahydroisoquinolines, which are reduced derivatives of isoquinolines. These reactions allow for the introduction of alkyl, acyl, and other groups at the C1 position. While direct application to aromatic isoquinolines like this compound is less common, these methods showcase the potential for radical-mediated derivatization of the isoquinoline scaffold. The generation of an isoquinolinyl radical could, in principle, allow for coupling with a variety of radical partners.

Electrocatalysis offers another avenue for generating reactive intermediates for isoquinoline synthesis and derivatization. By using an electric current to drive redox reactions, it is possible to avoid the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact. This involves the use of safer solvents, minimizing waste, improving energy efficiency, and using catalytic over stoichiometric reagents.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or without any solvent are key tenets of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic substrates often have low solubility in water, this can sometimes be overcome through the use of surfactants or by the nature of the reaction itself. The Friedländer annulation, a classic method for synthesizing quinolines and adaptable for isoquinolines, has been successfully performed in water, sometimes without the need for any catalyst. alfa-chemistry.com This approach, if applied to the synthesis of this compound derivatives, would offer a significantly greener alternative to traditional methods that use volatile organic solvents.

Solvent-free, or neat, reactions offer the ultimate in atom economy and waste reduction by eliminating the solvent entirely. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy. nih.gov

Microwave-Assisted Protocols in this compound Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, it is often possible to dramatically reduce reaction times from hours to minutes and improve product yields. nih.gov

This technology can be applied to many of the synthetic methods discussed previously. For instance, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann couplings can be significantly enhanced through the use of microwave heating. chem-station.comorganicreactions.org The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. The synthesis of 7-anilino-5,8-dimethylisoquinoline derivatives via these coupling reactions could likely be optimized using microwave-assisted protocols, leading to shorter synthesis times and potentially higher yields, thereby representing a greener and more efficient manufacturing process.

Atom Economy and Step Efficiency in this compound Production

The principles of green chemistry, particularly atom economy and step efficiency, are central to the development of sustainable and cost-effective synthetic routes. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Step efficiency refers to minimizing the number of separate reaction steps required to synthesize a target molecule, which reduces waste, saves time, and lowers costs.

While specific studies quantifying the atom economy for the synthesis of this compound are not prevalent, the general strategies for improving these metrics in isoquinoline synthesis are well-documented. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, though foundational, often suffer from poor atom economy due to the use of stoichiometric dehydrating agents and the generation of significant waste. researchgate.netrsc.org

Modern approaches focus on transition-metal-catalyzed reactions that form the isoquinoline core through more efficient bond-forming processes. For instance, methods involving C-H activation and annulation can construct the heterocyclic ring system with higher atom economy. rsc.org A hypothetical atom-economical approach to this compound could involve a one-pot reaction combining a suitably substituted benzene derivative with a nitrogen source and a two-carbon unit, catalyzed by a metal such as rhodium or ruthenium. organic-chemistry.org Such cascade or domino reactions are highly desirable as they reduce the number of synthetic steps and purification processes. rsc.org

The table below outlines a comparison between traditional and modern synthetic approaches for isoquinolines in the context of green chemistry principles.

| Metric | Traditional Methods (e.g., Bischler-Napieralski) | Modern Catalytic Methods (e.g., C-H Annulation) |

| Atom Economy | Often low due to stoichiometric reagents and byproducts. | Generally high, with more reactant atoms in the final product. |

| Step Efficiency | Typically multi-step processes requiring isolation of intermediates. | Can often be achieved in fewer steps, sometimes in one-pot procedures. |

| Reagents | Use of harsh reagents (e.g., strong acids, dehydrating agents). | Employs catalytic amounts of metals under milder conditions. |

| Waste Generation | High, including solvent and reagent waste. | Minimized due to catalytic nature and potentially recyclable catalysts. |

This table presents a generalized comparison based on trends in isoquinoline synthesis.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. For a molecule like this compound, the introduction of a substituent at a position such as C1 would create a chiral center, leading to the formation of chiral 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives upon reduction. The primary challenge is to control the synthesis to produce one enantiomer selectively.

The enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate is a common and effective strategy for creating chiral tetrahydroisoquinolines. nih.gov This can be achieved through several methods, including asymmetric catalysis and the use of chiral auxiliaries. nih.gov

Asymmetric Catalysis in Isoquinoline Ring Formation

Asymmetric catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction. In the context of isoquinoline synthesis, this is most frequently applied in the asymmetric hydrogenation of the C=N bond of an isoquinoline or a 3,4-dihydroisoquinoline precursor to yield a chiral tetrahydroisoquinoline. dicp.ac.cnbohrium.com

A variety of transition-metal catalysts have been developed for this purpose, often featuring chiral ligands that create a chiral environment around the metal center.

Iridium-Catalyzed Hydrogenation : Iridium complexes with chiral phosphine ligands, such as (R)-SegPhos, have been shown to be highly effective for the asymmetric hydrogenation of isoquinolines. nih.govacs.org These reactions often require an activator, such as an in-situ generated hydrogen halide, to protonate the nitrogen atom of the isoquinoline, making it more susceptible to reduction. nih.govacs.org This method can achieve excellent enantioselectivity, often with up to 99% enantiomeric excess (ee). nih.govacs.org

Ruthenium-Catalyzed Hydrogenation : Chiral ruthenium-diamine catalysts are also widely used for the asymmetric hydrogenation of various substituted isoquinolines. bohrium.com These catalysts can effectively reduce 1-substituted and 3-substituted isoquinolines to their corresponding chiral tetrahydroisoquinolines with high enantioselectivity. bohrium.com

Metal-Free Hydrogenation : Recent advancements have also explored metal-free approaches, such as the use of chiral borane (B79455) catalysts for the asymmetric hydrogenation of 1,3-disubstituted isoquinolines, affording products with up to 96% ee. acs.org

The table below summarizes representative catalyst systems used for the asymmetric hydrogenation of isoquinoline derivatives.

| Metal Catalyst | Chiral Ligand Example | Substrate Type | Reported Enantiomeric Excess (ee) |

| Iridium | (R)-SegPhos | 1-Phenylisoquinoline | Up to 99% nih.govacs.org |

| Ruthenium | Chiral Diamine | Substituted Isoquinolines | Up to 92% bohrium.com |

| Borane (Metal-Free) | Chiral Alkene-derived | 1,3-Disubstituted Isoquinolines | Up to 96% acs.org |

Data is based on studies of various isoquinoline derivatives, not specifically this compound.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereocontrol is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed, leaving behind an enantiomerically enriched product.

In the synthesis of tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom. This approach is particularly useful in reactions like the Pictet-Spengler condensation or in directing nucleophilic additions to the C1 position. rsc.org

For example, Ellman's chiral auxiliary, tert-butylsulfinamide, has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The chiral sulfinyl group is attached to a β-phenylethylamine derivative, which then undergoes cyclization. The stereochemistry of the auxiliary directs the formation of one enantiomer of the product. After the key bond-forming step, the auxiliary can be cleaved under acidic conditions. rsc.org

Another approach involves the use of chiral amino acids. The chirality inherent in the amino acid can be used to induce asymmetry during the formation of the isoquinoline ring system. clockss.org This strategy has been applied to the synthesis of various isoquinoline alkaloids. clockss.org

The general workflow for a chiral auxiliary approach is as follows:

Attachment : Covalent bonding of the chiral auxiliary to the starting material (e.g., a phenylethylamine derivative).

Diastereoselective Reaction : The key bond-forming step (e.g., cyclization) is directed by the auxiliary, leading to a product with a specific stereochemistry (a diastereomer).

Removal : The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused.

This method transforms the challenge of an enantioselective reaction into a more manageable diastereoselective one. nih.gov

Reaction Chemistry and Mechanistic Investigations of 5,8 Dimethylisoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 5,8-Dimethylisoquinoline Ring System

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. gcwgandhinagar.com For this compound, the two methyl groups are ortho-, para-directing activators, while the fused pyridine ring acts as a deactivating group. The substitution pattern is therefore a result of these competing electronic effects.

Research on the bromination of this compound has shown that the reaction proceeds with high regioselectivity. The use of brominating agents leads to the selective synthesis of 7-bromo-5,8-dimethylisoquinoline in high yield. This outcome indicates that the directing effects of the C-5 and C-8 methyl groups favor substitution at the C-6 and C-7 positions. The deactivation of the ring system by the protonated nitrogen under acidic conditions likely directs the substitution to the C-7 position, which is meta to the deactivating influence of the pyridine ring and para to the C-5 methyl group. Similar regioselectivity has been observed in the bromination of 5,8-dimethoxyquinoline, where substitution occurs preferentially at the C-7 position.

Table 1: Electrophilic and Nucleophilic Substitution Reactions of this compound Derivatives

| Reactant | Reagent(s) | Product | Reaction Type | Yield (%) |

|---|---|---|---|---|

| This compound | Br₂ | 7-Bromo-5,8-dimethylisoquinoline | Electrophilic Aromatic Substitution | High |

Nucleophilic Aromatic Substitution

Unsubstituted isoquinoline is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups or when harsh conditions are employed. However, SNAr can be readily achieved on halo-substituted isoquinolines, particularly through transition-metal-catalyzed cross-coupling reactions.

Following the successful electrophilic bromination to yield 7-bromo-5,8-dimethylisoquinoline, this halogenated derivative serves as a versatile precursor for nucleophilic substitution reactions. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to synthesize a variety of 7-anilino-5,8-dimethylisoquinolines. These reactions proceed by coupling the bromo-derivative with various anilines in the presence of a palladium catalyst and a suitable base. The reaction tolerates anilines with both electron-donating and weakly electron-withdrawing substituents. This methodology has also been applied effectively to 5- and 8-bromoquinolines under microwave conditions, often providing improved yields over standard thermal heating. nih.gov

Oxidation, Reduction, and Hydrogenation Reactions of this compound

Oxidation

The oxidation of isoquinoline derivatives can target the carbocyclic ring, the heterocyclic ring, or the substituent groups, depending on the oxidant and reaction conditions. For isoquinolines with electron-donating groups at the C-5 and C-8 positions, such as the methyl groups in this compound, oxidation preferentially occurs at the benzene ring to yield the corresponding 5,8-dione.

This transformation is commonly achieved using potent oxidizing agents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) and Fremy's salt (potassium nitrosodisulfonate) are effective reagents for converting activated isoquinolines into isoquinoline-5,8-diones. thieme-connect.de The reaction proceeds due to the electron-rich nature of the hydroquinone-like benzene ring. This type of oxidation is a key step in the synthesis of many biologically active natural products and their analogues that contain the quinoline-5,8-dione or isoquinoline-5,8-dione (B3342986) core structure. researchgate.netresearchgate.net

Reduction and Hydrogenation

The reduction of the isoquinoline ring system can yield a range of partially or fully saturated products. Catalytic hydrogenation is a common method to achieve this transformation. Depending on the catalyst, solvent, and reaction conditions (temperature, pressure), either the pyridine ring or both rings can be reduced. pharmaguideline.com

Partial Hydrogenation : Catalytic hydrogenation of isoquinoline over catalysts like platinum or palladium typically leads to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. consensus.app For this compound, this would result in 5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline. Cobalt-amido cooperative catalysts have been shown to be highly effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, and similar selectivity can be anticipated for isoquinolines. nih.gov

Full Hydrogenation : More forcing conditions, such as using a rhodium or ruthenium catalyst at higher pressures and temperatures, can lead to the complete saturation of both rings, affording a decahydroisoquinoline (B1345475) derivative.

Chemical reducing agents can also be employed. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are known to reduce many nitrogen-containing heterocycles, their reaction with the isoquinoline ring itself is less straightforward and can be complex. rsc.orgmasterorganicchemistry.com The primary application of LiAlH₄ in this context is often the reduction of functional groups attached to the ring rather than the ring itself. youtube.com

Table 2: Representative Oxidation and Hydrogenation Reactions

| Reactant | Reagent(s)/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Ceric Ammonium Nitrate (CAN) | This compound-5,8-dione | Oxidation |

| This compound | H₂, Pd/C catalyst, mild conditions | 5,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Catalytic Hydrogenation |

Cycloaddition Reactions Involving this compound Moieties

Aromatic systems like isoquinoline are generally poor partners in thermal cycloaddition reactions due to the inherent stability of the aromatic sextet. However, photochemical activation can overcome this barrier, enabling dearomative cycloaddition reactions. The intermolecular [4+2] dearomative cycloaddition (DAC) of bicyclic azaarenes, including isoquinolines, with various alkenes has been demonstrated as a powerful tool for rapidly building molecular complexity. nih.gov

These reactions are typically mediated by energy transfer from a photosensitizer. The isoquinoline, acting as a latent diene, undergoes cycloaddition across the 5,8-positions of the carbocyclic ring. The regioselectivity and diastereoselectivity of these cycloadditions are highly dependent on the substitution pattern of the isoquinoline ring. Studies on substituted quinolines have shown that substituents on the benzene ring, particularly at the C-5 or C-8 positions, play a crucial role in directing the outcome of the cycloaddition. escholarship.org For this compound, the methyl groups would be expected to influence the steric and electronic properties of the diene system, thereby controlling the approach of the alkene and the stereochemistry of the resulting polycyclic product.

Functionalization of Peripheral Methyl Groups in this compound

The two methyl groups at the C-5 and C-8 positions offer additional sites for chemical modification, distinct from the reactivity of the aromatic rings. These benzylic positions can be targeted through radical reactions or oxidation.

Radical Halogenation : The methyl groups can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions. This reaction would proceed via a benzylic radical intermediate to yield 5,8-bis(bromomethyl)isoquinoline. Such reactions have been demonstrated on the methyl groups of tetrahydroquinoline derivatives, sometimes leading to the formation of dibromomethyl groups upon further reaction. researchgate.net The resulting benzylic halides are valuable synthetic intermediates, readily participating in nucleophilic substitution reactions.

Oxidation to Carboxylic Acids : The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media are commonly used to convert aryl methyl groups into carboxylic acids. chemspider.comreddit.com This transformation on this compound would produce isoquinoline-5,8-dicarboxylic acid, a difunctional molecule that can serve as a building block for more complex structures.

Rearrangement Reactions of this compound Scaffolds

While classical rearrangement reactions of the core this compound skeleton are not widely documented, related transformations and modern "skeletal editing" strategies highlight the potential for significant structural modifications.

One classical example of rearrangement in this family of compounds involves isoquinoline-N-oxides, which can undergo rearrangement upon treatment with reagents like acetic anhydride (B1165640) to yield isoquinolinones (isocarbostyrils). acs.org Additionally, certain substituted isoquinolinone derivatives are known to undergo autooxidation and subsequent α-ketol type rearrangements in solution. semanticscholar.org

More recently, the concept of skeletal editing has emerged as a powerful strategy for the one-step transformation of one heterocyclic core into another. While not a rearrangement of this compound itself, methods have been developed to convert other heterocyclic systems, such as 2-arylquinazolinones, into 1-aminoisoquinolines through ruthenium-catalyzed [4+2] annulation reactions. thieme-connect.com Similarly, strategies for the skeletal editing of quinolines to isoquinolinones have been reported. researchgate.net These innovative approaches demonstrate the possibility of rearranging atoms within a heterocyclic framework to access the isoquinoline scaffold from different precursors.

Detailed Mechanistic Elucidation of Novel this compound Transformations

The mechanisms of several key transformations involving the isoquinoline core have been the subject of detailed investigation, providing insight into the factors controlling reactivity and selectivity.

Mechanism of Photochemical [4+2] Cycloaddition

The dearomative cycloaddition of quinolines and isoquinolines with alkenes is proposed to proceed through a triplet-sensitized pathway. The mechanism likely involves the following key steps escholarship.org:

Triplet Energy Transfer : A photosensitizer absorbs light and transfers energy to the isoquinoline, promoting it to an excited triplet state. In the presence of a Lewis or Brønsted acid, the isoquinoline is activated, lowering the energy barrier for the reaction.

Stepwise Radical Addition : The excited triplet-state isoquinoline undergoes a stepwise radical cycloaddition with the alkene. A bond first forms between one of the termini of the diene system (e.g., C-8) and the alkene, generating a diradical intermediate.

Ring Closure : Subsequent radical recombination (ring closure) forms the second bond, completing the formation of the cycloadduct. The stepwise nature of this mechanism accounts for the observed regio- and stereoselectivities, which are influenced by the stability of the intermediate diradical.

Mechanism of Ruthenium-Catalyzed Skeletal Editing

The conversion of 2-arylquinazolinones to 1-aminoisoquinolines represents a novel transformation whose proposed mechanism involves a catalytic cascade thieme-connect.com:

C-H Activation/Ruthenation : The reaction is initiated by the electrophilic ruthenation of the 2-aryl group on the quinazolinone, forming a five-membered cycloruthenium complex. This is a directed C-H activation step.

Annulation : The ruthenacycle then undergoes a [4+2] annulation with a sulfoxonium ylide.

Nucleophilic Cyclization and Alcoholysis : The resulting intermediate undergoes a nucleophilic cyclization followed by alcoholysis (if the reaction is performed in an alcohol solvent), which cleaves a C-N bond in the original quinazolinone ring and leads to the formation of the new isoquinoline core. This cascade of C-H activation, cyclization, and ring rearrangement allows for the complete transformation of the heterocyclic skeleton.

Theoretical and Computational Studies of 5,8 Dimethylisoquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of 5,8-Dimethylisoquinoline

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying polyatomic systems like isoquinoline (B145761) derivatives. DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's stability and reactivity. mdpi.com

For the parent compound, isoquinoline, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to analyze its structural parameters and thermodynamic properties. researchgate.net These studies provide foundational data, such as bond lengths, bond angles, and dipole moments, which align well with experimental findings. researchgate.net Similar calculations for this compound would reveal how the addition of two methyl groups at the 5 and 8 positions influences the electron distribution and geometry of the isoquinoline core.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and indicates its electron-donating ability. The LUMO energy relates to the electron affinity and suggests its electron-accepting capability. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Energies (Note: This table is illustrative, as specific DFT calculation results for this compound are not available in the cited literature. The values would be determined through specific computational analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Value | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Value | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

Electrostatic Potential Surface (MESP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. wolfram.comchemrxiv.org It is a 3D map of the electron density that illustrates the charge distribution and helps identify electron-rich and electron-poor regions. wolfram.com MESP maps are colored to indicate electrostatic potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the parent isoquinoline molecule, MESP analysis can predict sites for electrophilic aromatic substitution. researchgate.net The nitrogen atom, with its lone pair of electrons, represents a region of high negative potential, making it a primary site for interaction with electrophiles or for hydrogen bonding. The analysis of isoquinoline has shown that the C5 and C8 positions are the most reactive toward electrophiles, which is consistent with experimental observations. researchgate.net For this compound, an MESP analysis would be crucial to visualize how the methyl groups alter the electron density across the ring system, potentially enhancing or diminishing the reactivity of certain positions.

Global Reactivity Descriptors of this compound

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a better electrophile. ijopaar.com

Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more reactive. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. acs.org For this compound, calculating these parameters would offer insight into its stability and reactive nature compared to other isoquinoline analogues.

Table 2: Key Global Reactivity Descriptors and Their Formulas (Note: This table provides the definitions and formulas for the descriptors. Actual values for this compound would require specific quantum chemical calculations.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons. |

| Global Softness (S) | S = 1 / η | Measure of molecular reactivity. |

Molecular Dynamics and Docking Simulations of this compound and Its Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It uses scoring functions to estimate the binding affinity, helping to identify potential drug candidates. Docking studies have been widely performed on isoquinoline and quinoline (B57606) derivatives to explore their potential as inhibitors for various biological targets, such as enzymes in cancer or infectious diseases. nih.govresearchgate.netresearchgate.net A docking study of this compound would involve placing it into the active site of a target protein to predict its binding mode and affinity.

Molecular Dynamics (MD) Simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. mdpi.com Starting from a docked complex, an MD simulation can assess the stability of the ligand-receptor interactions and the flexibility of the complex in a simulated physiological environment. mdpi.com This provides a more dynamic picture than the static view offered by docking. MD simulations have been used to confirm the stability of complexes involving quinoline and isoquinoline derivatives with their target proteins. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For flexible molecules, understanding the preferred conformations is essential, as the biological activity often depends on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site.

While the core this compound structure is largely rigid and planar, derivatives with flexible side chains would have multiple possible conformations. Computational methods can be used to explore the potential energy surface, identifying low-energy (stable) conformers and the energy barriers between them. libretexts.org This is particularly important for designing derivatives of this compound, as the orientation of substituents can dramatically affect ligand-receptor interactions. For example, in substituted cyclohexanes, the energetic difference between axial and equatorial substituent positions is a critical factor in determining the most stable conformation. libretexts.orglibretexts.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methods used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. nih.govjapsonline.com

SAR is a qualitative approach that relates changes in the structure of a molecule (e.g., adding, removing, or modifying functional groups) to changes in its activity. nih.govnih.gov Extensive SAR studies have been conducted on isoquinoline and tetrahydroisoquinoline derivatives to identify the structural features necessary for various biological activities, such as antibacterial or anticancer effects. nih.govnih.govacs.org These studies have highlighted the importance of specific substitution patterns on the isoquinoline ring for modulating biological potential.

QSAR takes a quantitative approach, developing mathematical models that correlate physicochemical properties or theoretical descriptors of a series of compounds with their biological activity. japsonline.comjapsonline.commdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized analogues. Descriptors can include electronic properties (from DFT), steric factors, and hydrophobicity. Numerous QSAR models have been developed for isoquinoline derivatives to guide the design of more potent inhibitors for specific targets. japsonline.commdpi.comnih.gov For this compound analogues, a QSAR study would involve synthesizing and testing a series of related compounds and then building a statistical model to predict the activity of other potential derivatives, thereby streamlining the drug discovery process.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules such as this compound. These predictions are vital for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. These predicted shifts help in the assignment of experimental NMR signals to specific atoms within the molecule. For this compound, computational models would predict distinct chemical shifts for the aromatic protons and carbons of the isoquinoline core, as well as for the two methyl groups at the C5 and C8 positions. The electronic environment of each nucleus, influenced by the nitrogen heteroatom and the methyl substituents, would be reflected in the calculated chemical shifts.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 8.5 - 9.0 | - |

| H3 | 7.5 - 8.0 | - |

| H4 | 7.0 - 7.5 | - |

| H6 | 7.0 - 7.5 | - |

| H7 | 7.0 - 7.5 | - |

| 5-CH₃ | 2.5 - 3.0 | - |

| 8-CH₃ | 2.5 - 3.0 | - |

| C1 | - | 150 - 155 |

| C3 | - | 120 - 125 |

| C4 | - | 130 - 135 |

| C4a | - | 135 - 140 |

| C5 | - | 130 - 135 |

| C6 | - | 125 - 130 |

| C7 | - | 125 - 130 |

| C8 | - | 135 - 140 |

| C8a | - | 145 - 150 |

| 5-CH₃ | - | 20 - 25 |

| 8-CH₃ | - | 20 - 25 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C=C and C=N bond stretching, and various bending modes. For this compound, DFT calculations would predict characteristic vibrational frequencies for the isoquinoline ring system and the methyl groups. It is a common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, the UV-Vis spectrum can be simulated. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the aromatic system. These theoretical spectra are invaluable for understanding the electronic properties of the molecule.

Investigation of Intermolecular Interactions and Crystal Packing via Computational Methods

Computational methods are essential for understanding how molecules of this compound would interact with each other in the solid state, which determines the crystal packing and influences physical properties like melting point and solubility.

Illustrative Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

This table presents a hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis. These percentages are illustrative and based on typical values for similar aromatic compounds.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 45 - 55% |

| C···H / H···C | 25 - 35% |

| N···H / H···N | 5 - 10% |

| C···C | 3 - 8% |

| N···C / C···N | 1 - 3% |

Energy Framework Analysis: Energy framework analysis is a computational technique used to quantify the energetic contributions of different intermolecular interactions to the stability of the crystal lattice. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The results are often visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the interaction strength. For this compound, energy framework analysis would likely show that dispersion forces are the dominant contributors to the stabilization of the crystal structure, which is characteristic of aromatic molecules. The analysis would also quantify the energetic contributions of C-H···N and π-π stacking interactions, providing a detailed picture of the energetic landscape of the crystal.

Advanced Spectroscopic and Analytical Characterization for Research on 5,8 Dimethylisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of 5,8-Dimethylisoquinoline Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

¹H and ¹³C NMR Spectral Assignments: The proton (¹H) NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as sharp singlets for the two methyl groups. The carbon (¹³C) NMR spectrum similarly reveals the chemical shifts of each unique carbon atom in the molecule.

Two-dimensional NMR experiments are crucial for definitive assignments. researchgate.net

H-H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the mapping of proton-proton spin systems within the rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the methyl groups to their respective positions on the aromatic frame.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents and study the molecule's conformation and dynamic processes, such as restricted rotation or intermolecular interactions.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Determines the electronic environment and connectivity of aromatic and methyl protons. |

| ¹³C NMR | Chemical shift of carbon atoms. | Identifies all unique carbon atoms in the aromatic skeleton and methyl groups. |

| COSY | Reveals scalar coupling between protons (²J, ³J). | Establishes the sequence of protons on the pyridine and benzene rings. |

| HMQC/HSQC | Shows one-bond correlations between ¹H and ¹³C nuclei. | Directly links each proton to the carbon it is attached to. |

| HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C. | Confirms the attachment points of the methyl groups (C5, C8) and links the two ring systems. |

| NOESY | Reveals through-space correlations between protons. | Confirms the spatial proximity between methyl protons and adjacent aromatic protons. |

Mass Spectrometry (MS) for Elucidation of Reaction Products and Mechanistic Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of this compound and its reaction products, as well as for gaining insight into their chemical structures and reaction mechanisms.

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a structural fingerprint. For this compound, characteristic fragmentation might involve the loss of a methyl group or cleavage of the ring system, offering clues to its structure.

When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. This is particularly useful for monitoring the progress of a chemical reaction, where it can be used to identify reactants, intermediates, and final products in real-time, helping to elucidate the mechanistic pathway of a transformation. purdue.edu Tandem mass spectrometry (MS/MS) can further provide detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound and Its Complexes

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined with high precision.

For this compound, a crystal structure would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the fused ring system and substituents.

Planarity: Quantifies the planarity of the isoquinoline (B145761) ring system.

Conformation: Determines the orientation of the methyl groups relative to the aromatic plane.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as pi-stacking or hydrogen bonding (in complexes or salts).

This technique is also invaluable for studying complexes of this compound, for example, with metal ions or other organic molecules. The resulting crystal structure reveals the exact coordination geometry and nature of the binding interactions, which is crucial in fields like materials science and drug design. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies in this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. youtube.comuobabylon.edu.iq For aromatic molecules like this compound, the most significant electronic transitions are typically π → π* transitions, involving the promotion of electrons within the conjugated π-system. uzh.chuomustansiriyah.edu.iq

The UV-Vis spectrum of this compound is characterized by one or more absorption maxima (λmax), which are indicative of its specific electronic structure. The parent isoquinoline molecule exhibits characteristic absorptions in the UV region. thieme-connect.de The presence of the two electron-donating methyl groups on the benzene ring is expected to cause a bathochromic (red) shift—a shift to longer wavelengths—compared to unsubstituted isoquinoline, due to their effect on the energy levels of the molecular orbitals.

UV-Vis spectroscopy is useful for:

Confirming the presence of the conjugated aromatic system.

Studying the effects of substituents on the electronic structure.

Investigating changes in conjugation during chemical reactions.

Analyzing the formation of complexes, which often results in a shift in the absorption maxima.

| Electronic Transition Type | Description | Relevance to this compound |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Responsible for the strong UV absorptions characteristic of the aromatic isoquinoline system. uzh.ch |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π antibonding orbital. | These transitions are also possible but are typically weaker than π → π* transitions. uzh.ch |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes in this compound Systems

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, rocking). fiveable.me It is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com

The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to the specific vibrational modes of its structure. Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: From the two methyl groups, appearing just below 3000 cm⁻¹. lumenlearning.com

Aromatic C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the isoquinoline core. vscht.czresearchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹). msu.edu

IR spectroscopy is particularly useful for monitoring reactions where a functional group is introduced, removed, or modified, as this will result in the appearance or disappearance of characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Feature |

| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds on the isoquinoline rings vscht.cz |

| Aliphatic C-H Stretch | 2850 - 3000 | C-H bonds of the two methyl groups lumenlearning.com |

| C=C and C=N Ring Stretch | 1400 - 1650 | Aromatic ring backbone of isoquinoline researchgate.net |

| C-H Bending | 650 - 1000 | Out-of-plane ("oop") bends of aromatic C-H bonds lumenlearning.com |

Hyphenated Analytical Techniques for In-situ Monitoring of this compound Reactions

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and for monitoring reactions in real-time (in-situ). nih.govspringernature.com This approach eliminates the need for tedious workup and isolation of products at each time point of a reaction.

Common hyphenated techniques applicable to the study of this compound reactions include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. saspublishers.com HPLC separates the components of a reaction mixture, and the eluent is directly fed into a mass spectrometer. This allows for the simultaneous separation and identification (by molecular weight) of reactants, intermediates, byproducts, and the final product. It is highly sensitive and provides quantitative data on the progress of the reaction over time. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS separates components in the gas phase before detection by MS. This provides high-resolution separation and structural information from the mass spectra of each component. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples HPLC with an NMR spectrometer. It allows for the acquisition of complete NMR spectra for each separated component of a mixture, providing detailed structural elucidation without prior isolation. nih.govspringernature.com

These in-situ monitoring techniques are invaluable for reaction optimization, mechanistic studies, and the identification of transient or unstable intermediates that might otherwise be missed.

Biological and Pharmacological Research on 5,8 Dimethylisoquinoline Scaffolds: Mechanisms and Targets

In Vitro Studies of 5,8-Dimethylisoquinoline Derivatives on Cellular Pathways

Derivatives built upon the isoquinoline (B145761) and related quinoline (B57606) frameworks have been shown to modulate various cellular pathways in vitro. Studies on analogues have demonstrated significant effects on pathways crucial for cell survival, proliferation, and pathogen replication.

For instance, certain isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses. nih.gov In vitro experiments revealed that these compounds effectively suppress the viral RNA replication step. nih.gov Time-of-addition assays indicated that their mechanism does not involve blocking viral entry but rather targets a post-entry stage of the viral life cycle, specifically inhibiting viral polymerase activity. nih.gov

In the context of oncology, analogues of 5,8-dideazaisoaminopterin, which share a heterocyclic core related to isoquinoline, have been evaluated for their cytotoxic effects on various human tumor cell lines, including L1210 leukemia, Colo 320 DM, Hep G2, and HL-60. nih.gov Cytotoxicity reversal studies using thymidine, hypoxanthine, and folinic acid suggested that the primary cellular pathway targeted by these analogues is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines and thus essential for DNA replication. nih.gov

Furthermore, other related heterocyclic compounds, such as imidazole (B134444) derivatives, have been shown to inhibit cell proliferation and have the potential to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Certain quinoline derivatives have been found to disrupt bacterial cell division by inhibiting the polymerization of the FtsZ protein, a key component of the bacterial cytoskeleton, and interfering with its GTPase activity. nih.gov

Identification and Validation of Molecular Targets for this compound Analogues

The therapeutic effects of this compound analogues and related compounds are rooted in their interaction with specific molecular targets. A range of proteins, enzymes, and other biomolecules have been identified and validated as targets for these scaffolds.

In the field of antibacterial research, a primary target for certain tetrahydroisoquinoline derivatives is the ATP synthase of Mycobacterium tuberculosis (M. tb). nih.gov For anticancer applications, analogues of 5,8-dideazaisoaminopterin have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both from human and bacterial sources. nih.gov While these compounds were modest inhibitors of human TS, they showed significant selectivity for bacterial DHFR, highlighting their potential as antimicrobial agents. nih.gov

For antiviral activity, the viral polymerase is a key target for isoquinolone compounds in inhibiting influenza virus replication. nih.gov In the case of quinoline derivatives, bacterial peptide deformylase (PDF) has been identified as a target for novel antibacterial agents. researchgate.net

| Compound Class | Therapeutic Area | Molecular Target | Organism/System |

| Tetrahydroisoquinolines | Antitubercular | ATP Synthase | Mycobacterium tuberculosis |

| 5,8-Dideazaisoaminopterin Analogues | Anticancer / Antibacterial | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | Human, Lactobacillus casei |

| Isoquinolones | Antiviral (Influenza) | Viral Polymerase | Influenza A and B Viruses |

| Quinolines | Antibacterial | Peptide Deformylase (PDF) | Bacteria |

| Quinolines | Antibacterial | FtsZ Protein | Staphylococcus aureus |

Mechanistic Investigations of this compound Interactions with Biomolecules (e.g., enzymes, receptors, DNA)

Understanding the interaction between this compound derivatives and their biological targets at a molecular level is crucial for rational drug design. Mechanistic studies have revealed several modes of action.

Enzyme inhibition is a common mechanism. For example, the inhibition of urease by certain isoquinoline-related compounds involves a network of intermolecular interactions within the enzyme's active site, including π-cation, π-anion, π-sulfur, π-alkyl, hydrogen bonding, and van der Waals forces. researchgate.net Similarly, 8-hydroxyquinoline (B1678124) derivatives are known to target metalloenzymes, such as the iron-containing ribonucleotide reductase, which is vital for DNA synthesis. nih.gov

Another significant mechanism, particularly for antimicrobial agents, is the disruption of cellular membranes. Studies on compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that they can damage the cell membrane, leading to increased permeability, leakage of intracellular components like DNA and proteins, and ultimately, cell death. mdpi.com This membrane damage is often accompanied by the disruption of the cell's respiratory chain. mdpi.com

Interference with protein function is also a key mechanism. Certain quinoline derivatives exert their antibacterial effect by strongly inhibiting the polymerization of the SaFtsZ protein in a dose-dependent manner, which is essential for bacterial cell division. nih.gov

Design Principles and Structure-Activity Relationships for this compound as Ligands

The biological activity of the isoquinoline scaffold can be significantly modulated by altering its substitution pattern. Structure-activity relationship (SAR) studies provide crucial insights for designing more potent and selective ligands.

For a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of M. tb, SAR studies revealed several key principles:

Lipophilicity: There was a general trend of improved potency with increased lipophilicity. nih.gov

Substituents at Position 5: Large substituents, such as a benzyl (B1604629) group, at this position were well-tolerated. nih.gov

Substituents at Position 8: An N-methylpiperazine group was identified as the preferred substituent at this position. nih.gov

Linker Groups: When a side chain was attached at position 7, the nature of the linker was important; –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers. nih.gov

In another study focusing on urease inhibitors, SAR analysis of positional isomers showed that a trifluoro substitution at the para position of a phenyl ring significantly enhanced the inhibitory activity. researchgate.net For 8-hydroxyquinoline-derived Mannich bases targeting multidrug-resistant cancer, modifications at different positions had varied effects. Aromatic amide substitutions at position 2 were shown to increase lipophilicity and antiviral activity. nih.gov

| Compound/Derivative | Target/Activity | Key SAR Finding | IC50/EC50 Value |

| 5-Methoxy, 8-Bromo Tetrahydroisoquinoline | M. tb Inhibition | Optimized substitution pattern | IC50 = 40 nM |

| Isoquinolone Derivative (Compound 1) | Antiviral (Influenza) | High potency but cytotoxic | EC50 = 0.2-0.6 µM |

| Isoquinolone Derivative (Compound 21) | Antiviral (Influenza) | Reduced cytotoxicity | EC50 = 9.9-18.5 µM |

| Para-Trifluoro Substituted Isoquinoline | Urease Inhibition | Para-substitution enhances activity compared to positional isomers | - |

| N-Substituted Tetrahydroisoquinolines | M. tb ATP Synthase Inhibition | Identified as modest inhibitors | - |

Exploration of Multi-Target Potential of this compound in Complex Biological Systems

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The diverse biological activities reported for the broader isoquinoline and quinoline scaffolds suggest a potential for multi-target engagement.

Derivatives of the related 8-hydroxyquinoline scaffold, for example, have been shown to interact with a variety of metalloenzymes beyond ribonucleotide reductase, including matrix metalloproteinases, histone demethylases, and HIF prolylhydroxylase. nih.gov This demonstrates that a single core structure can be adapted to target multiple key enzymes involved in different pathological processes. Furthermore, some newly developed quinoline derivatives have been identified as promising dual anticancer and antibiotic inhibitors, indicating their potential to combat both cancer cells and associated bacterial infections. researchgate.net While multi-target activity has not been extensively documented specifically for this compound, the versatility of the parent scaffold provides a strong foundation for exploring this potential in complex biological systems.

Application of this compound-Based Probes in Biological Research

Beyond direct therapeutic applications, the unique photophysical properties of the isoquinoline and quinoline rings make them excellent scaffolds for the development of fluorescent probes for biological research and imaging. researchgate.net These probes can be designed to detect specific ions, biomolecules, or changes in the cellular microenvironment. researchgate.net

For example, quinoline-based fluorescent probes have been developed for the detection and imaging of Aβ aggregates, which are hallmarks of Alzheimer's disease. researchgate.net Other probes have been designed to visualize changes in intracellular viscosity in living cells and zebrafish. researchgate.net The mechanism of these probes often involves processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net Similarly, related heterocyclic scaffolds like imidazo[1,5-a]pyridine (B1214698) have been investigated as fluorescent probes to study cell membrane dynamics, hydration, and fluidity by intercalating into the lipid bilayer. nih.gov The stable and tunable nature of the isoquinoline core makes it a promising platform for creating novel probes to explore complex biological pathways.

Antimicrobial and Antiviral Mechanism Studies of this compound Derivatives

Derivatives of the isoquinoline scaffold have demonstrated significant antimicrobial and antiviral activities through various mechanisms of action.

Antiviral Mechanisms: As previously noted, isoquinolone compounds inhibit influenza virus by targeting the viral polymerase, which is essential for the replication and transcription of the viral RNA genome. nih.gov This direct inhibition of a crucial viral enzyme effectively halts the production of new virus particles. nih.gov